molecular formula C21H16N4O4S B5708155 2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide

2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide

Cat. No. B5708155
M. Wt: 420.4 g/mol
InChI Key: JBKDGZARAZZIPM-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide, also known as NPE-PE, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide involves the formation of a covalent bond between the carbonyl group of the compound and a nucleophilic group on the target protein. This covalent bond formation results in a change in the fluorescence intensity of this compound, which can be monitored to study protein-protein interactions, enzyme activity, and cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that can be used in a variety of lab experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide is its versatility. It can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. It is also a non-toxic compound that can be used in a variety of lab experiments. However, one of the limitations of this compound is its sensitivity to pH and temperature. Changes in pH or temperature can affect the fluorescence intensity of this compound, which can lead to inaccurate results.

Future Directions

There are several future directions for the use of 2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide in scientific research. One direction is the development of new conjugation strategies for this compound. This would allow for the targeted labeling of specific proteins and cellular structures. Another direction is the development of new fluorescent probes that can be used in conjunction with this compound to study multiple cellular processes simultaneously. Finally, the use of this compound in live cell imaging and in vivo studies is an area of future research that holds great promise.

Synthesis Methods

The synthesis of 2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide involves several steps. First, 4-nitroaniline is reacted with thionyl chloride to form 4-nitrophenyl isocyanate. This intermediate is then reacted with N-(10H-phenothiazin-10-yl)acetamide to form N-(10H-phenothiazin-10-ylcarbonyl)-4-nitrophenyl isocyanate. Finally, this compound is reacted with ethylenediamine to form this compound.

Scientific Research Applications

2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide has been used in a variety of scientific research applications. One of the main uses of this compound is as a fluorescent probe to study protein-protein interactions. It can be conjugated to proteins and used to monitor changes in fluorescence intensity upon interaction with other proteins. This compound has also been used to study enzyme activity and cellular signaling pathways. It can be used to monitor changes in fluorescence intensity upon activation or inhibition of enzymes or signaling pathways.

properties

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] phenothiazine-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c22-20(13-14-9-11-15(12-10-14)25(27)28)23-29-21(26)24-16-5-1-3-7-18(16)30-19-8-4-2-6-17(19)24/h1-12H,13H2,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKDGZARAZZIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)ON=C(CC4=CC=C(C=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)O/N=C(/CC4=CC=C(C=C4)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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